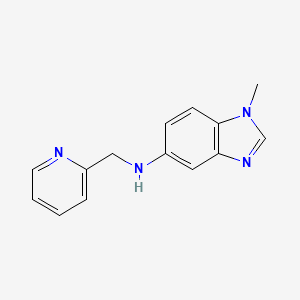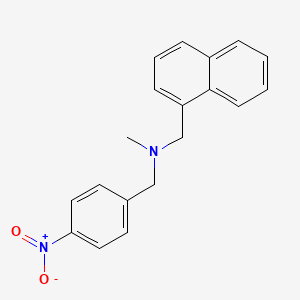![molecular formula C15H16N2O4S B5744362 4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B5744362.png)
4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 4-aminobenzamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2-methoxy-5-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-aminobenzamide in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group would produce an amino derivative.
Aplicaciones Científicas De Investigación
4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biological studies to understand the interactions of sulfonamides with various biomolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Methoxyphenyl)sulfonylamino]benzamide: Lacks the methyl group on the phenyl ring.
4-[(2-Methylphenyl)sulfonylamino]benzamide: Lacks the methoxy group on the phenyl ring.
4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.
Propiedades
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-3-8-13(21-2)14(9-10)22(19,20)17-12-6-4-11(5-7-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWKDZVGUUQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5744280.png)




![4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B5744306.png)
![2-(4-chlorophenyl)-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5744327.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5744336.png)
![2-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5744341.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5744346.png)
![N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5744347.png)
![[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate](/img/structure/B5744370.png)

